molecular formula C26H22N2OS2 B11989803 (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11989803
M. Wt: 442.6 g/mol
InChI Key: RAISKLSKDJHNJR-LFVJCYFKSA-N
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Description

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thioxo-1,3-thiazolidin-4-one with an appropriate indole derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The benzyl and indole groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of various biochemical pathways. The indole moiety may play a crucial role in binding to these targets, while the thiazolidinone ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-imino-1,3-thiazolidin-4-one: Similar structure but with an imino group instead of a thioxo group.

Uniqueness

The presence of the thioxo group in (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This makes it distinct from its oxo and imino analogs, which may have different reactivity and biological profiles.

Properties

Molecular Formula

C26H22N2OS2

Molecular Weight

442.6 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydroindol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N2OS2/c29-25-24(31-26(30)28(25)18-20-9-5-2-6-10-20)16-21-11-12-23-22(15-21)13-14-27(23)17-19-7-3-1-4-8-19/h1-12,15-16H,13-14,17-18H2/b24-16+

InChI Key

RAISKLSKDJHNJR-LFVJCYFKSA-N

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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